molecular formula C7H8N2O4S B14622203 N-Nitro-p-toluenesulfonamide CAS No. 56764-43-3

N-Nitro-p-toluenesulfonamide

Cat. No.: B14622203
CAS No.: 56764-43-3
M. Wt: 216.22 g/mol
InChI Key: XRBIVTYUKPDCMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Nitro-p-toluenesulfonamide is an organic compound that belongs to the class of sulfonamides. It is characterized by the presence of a nitro group attached to the nitrogen atom of the sulfonamide moiety. This compound is known for its applications in organic synthesis and as a precursor to other chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Nitro-p-toluenesulfonamide can be synthesized through the nitration of p-toluenesulfonamide. The nitration process typically involves the use of a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the sulfonamide group.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction is conducted in specialized reactors equipped with temperature control systems to maintain the desired reaction conditions. The product is then purified through crystallization or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-Nitro-p-toluenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of N-amino-p-toluenesulfonamide.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-Nitro-p-toluenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its sulfonamide structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Nitro-p-toluenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The sulfonamide group can also participate in hydrogen bonding and other interactions with target proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-nitroso-p-toluenesulfonamide: Used as a precursor to diazomethane.

    p-Toluenesulfonamide: A simpler sulfonamide without the nitro group, used in various organic synthesis reactions.

    N-Nitroso-N-alkyl-p-toluenesulfonamide: Similar structure with different alkyl groups attached to the nitrogen atom.

Uniqueness

N-Nitro-p-toluenesulfonamide is unique due to the presence of both the nitro and sulfonamide groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound in organic synthesis and research applications.

Properties

CAS No.

56764-43-3

Molecular Formula

C7H8N2O4S

Molecular Weight

216.22 g/mol

IUPAC Name

4-methyl-N-nitrobenzenesulfonamide

InChI

InChI=1S/C7H8N2O4S/c1-6-2-4-7(5-3-6)14(12,13)8-9(10)11/h2-5,8H,1H3

InChI Key

XRBIVTYUKPDCMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.